
6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The presence of a chlorophenyl group might suggest potential bioactivity, as chlorophenyl groups are often seen in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring, a chlorophenyl group, an acetyl group, and a nitrile group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar nitrile group and the nonpolar chlorophenyl and piperidine groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of related compounds involves novel approaches using alpha-nitro ketone intermediates as electrophiles and nucleophiles. These compounds serve as probes for studying interactions with nicotinic acetylcholine receptors, indicative of their potential application in neurobiology and insecticide research (Zhang, Tomizawa, & Casida, 2004).
- Another research area includes the development of novel classes of nicotinonitriles evaluated for their antiproliferative activities, establishing structure-activity relationships. This highlights their application in cancer research and drug development (El-Sayed et al., 2014).
Antimicrobial and Biocidal Applications
- Synthesized nicotinonitrile derivatives have been tested as biocidal compounds against bacteria, demonstrating their potential application in the plastic industry for enhancing the antimicrobial properties of polymers (Zaiton et al., 2018).
Pharmacological Effects
- Research on new heterocyclic compounds containing a coumarin ring and evaluating their pharmacological effect has been conducted. These studies are aimed at developing compounds with potential cytotoxicity against cancer cell lines, highlighting their application in medicinal chemistry and oncology (Fikry et al., 2015).
Antitumor and Antimicrobial Activities
- The synthesis and evaluation of antitumor and antimicrobial activities of specific nicotinonitrile derivatives, such as 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, have been explored. This research demonstrates the compound's potential in developing new therapeutic agents (El‐Sayed et al., 2011).
Materials Science Applications
- Innovative nicotinonitrile derivatives incorporating pyrene and/or fluorene moieties have been developed, showcasing their potential in materials science, particularly due to their strong blue-green fluorescence emission. These compounds could find applications in optoelectronics and as fluorescent markers (Hussein, El Guesmi, & Ahmed, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-4-1-14(2-5-16)11-19(24)23-9-7-17(8-10-23)25-18-6-3-15(12-21)13-22-18/h1-6,13,17H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAPTHETOLMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)
![4-bromo-2-{(E)-[(2,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2953614.png)

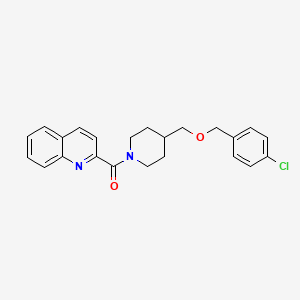
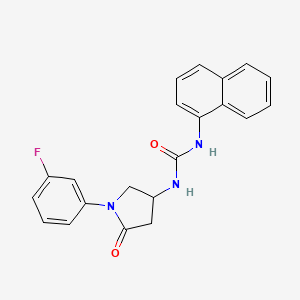
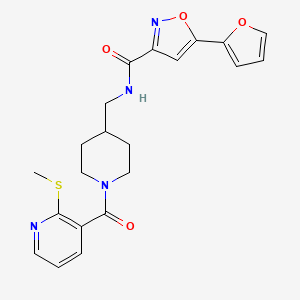
![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)

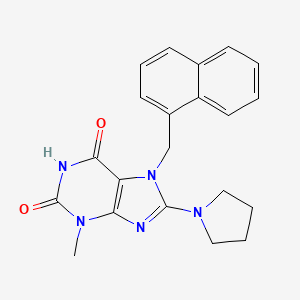
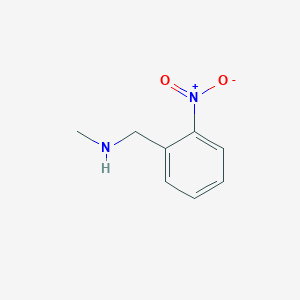
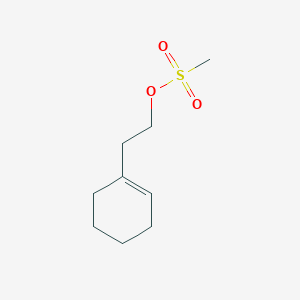
![(3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2953626.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)
![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)